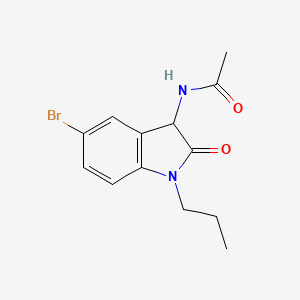![molecular formula C18H18ClN3O4 B11565790 N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11565790.png)
N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted phenyl ring, a dimethoxy-substituted phenyl ring, and a hydrazinecarbonyl linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 4-chloro-2-methylbenzaldehyde with 2,3-dimethoxyphenylhydrazine under acidic conditions to form the hydrazone intermediate.
Coupling reaction: The hydrazone intermediate is then reacted with formic acid or a formylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Inducing oxidative stress: Generating reactive oxygen species that can lead to cellular damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its hydrazinecarbonyl linkage and dimethoxy-substituted phenyl ring differentiate it from other similar compounds, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H18ClN3O4 |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-11-9-13(19)7-8-14(11)21-17(23)18(24)22-20-10-12-5-4-6-15(25-2)16(12)26-3/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+ |
Clave InChI |
MHRBDVMAPVRDEZ-KEBDBYFISA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-tert-butylphenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11565707.png)

![5-(4-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11565716.png)
![Malonic bis[N'-(9-anthrylmethylene)hydrazide]](/img/structure/B11565720.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11565732.png)


![N-[4-(dimethylamino)phenyl]-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11565762.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11565766.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide](/img/structure/B11565770.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11565775.png)
![3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11565776.png)
![ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11565782.png)
